BenchChemオンラインストアへようこそ!

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide

Lipophilicity Fragment-based drug design Aqueous solubility

Procure this ortho-methoxy-substituted bromobenzodioxole fragment (XLogP3-AA 3.6) for AMPA/ionotropic glutamate receptor screening from the BIONET Premium Fragment Library. Its lower logP vs. the 2‑chlorobenzyl analog (4.3) reduces aggregation artifacts in high-concentration screens. Paired procurement with the 4‑methoxy isomer (CAS 1164526-19-5) enables critical methoxy-positional SAR studies unattainable with single-isomer sourcing. >90% HPLC purity ensures binding signals originate from the target compound. Ideal for NMR WaterLOGSY, SPR, and crystallography campaigns.

Molecular Formula C18H16BrNO4
Molecular Weight 390.233
CAS No. 1164476-09-8
Cat. No. B2784081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide
CAS1164476-09-8
Molecular FormulaC18H16BrNO4
Molecular Weight390.233
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC(=O)C=CC2=CC3=C(C=C2Br)OCO3
InChIInChI=1S/C18H16BrNO4/c1-22-15-5-3-2-4-13(15)10-20-18(21)7-6-12-8-16-17(9-14(12)19)24-11-23-16/h2-9H,10-11H2,1H3,(H,20,21)/b7-6+
InChIKeyPZJKGXRRMVXNPE-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (E)-3-(6-Bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide (CAS 1164476-09-8) Is a Structurally Distinct Fragment for Drug Discovery Procurement


(E)-3-(6-Bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide (CAS 1164476-09-8) is a synthetic small-molecule fragment featuring a 6-bromo-1,3-benzodioxole core linked via an (E)-propenamide spacer to an N-(2-methoxybenzyl) group. With a molecular weight of 390.2 g/mol and a computed XLogP3-AA of 3.6, it occupies a favorable fragment-like physicochemical space [1]. The compound is supplied as part of the BIONET Premium Fragment Library from Key Organics, a collection known for experimentally validated solubility and rigorous quality control, making it suitable for fragment-based lead discovery campaigns .

Why the 2‑Methoxybenzyl Substituent in CAS 1164476-09-8 Cannot Be Replaced by Common Analogs Without Altering Key Molecular Properties


Superficially similar analogs bearing 4-methoxybenzyl, 2-chlorobenzyl, or simple alkyl amide tails share the bromobenzodioxole-propenamide scaffold but differ substantially in critical physicochemical determinants such as lipophilicity, hydrogen bonding capacity, and conformational flexibility [1]. In fragment-based screening, even modest changes in these parameters can drastically affect aqueous solubility, protein binding, and hit-to-lead progression. Therefore, substituting CAS 1164476-09-8 with a close analog without accounting for these quantifiable differences risks compromising assay reproducibility and SAR continuity .

Head‑to‑Head and Class‑Level Quantitative Differentiation of CAS 1164476-09-8 Relative to Its Closest Analogs


Lower Computed Lipophilicity (XLogP3-AA) vs. the 2-Chlorobenzyl Analog Improves Predicted Aqueous Solubility

The target compound has an XLogP3-AA of 3.6, which is 0.7 log units lower than that of the 2-chlorobenzyl analog (XLogP3-AA = 4.3) [1][2]. In fragment screening, lower logP correlates with improved aqueous solubility and reduced aggregation-based false positives, a critical selection criterion for procurement.

Lipophilicity Fragment-based drug design Aqueous solubility

Additional Hydrogen Bond Acceptor vs. 2‑Chlorobenzyl Analog Expands Chemical Space for Target Engagement

The target compound possesses 4 hydrogen bond acceptor atoms (the oxygen of the 2‑methoxy group, the amide carbonyl, and the two dioxole oxygens), whereas the 2‑chlorobenzyl analog has only 3 HBA (chlorine being a very weak acceptor) [1][2]. The additional methoxy acceptor provides a specific electrostatic interaction point that is absent in the chloro-analog, offering divergent vectors for fragment growing and merging strategies.

Hydrogen bonding Fragment elaboration Ligand efficiency

Greater Rotatable Bond Count vs. 2‑Chlorobenzyl Analog Provides Conformational Flexibility for Induced-Fit Binding

The target compound contains 5 rotatable bonds compared to 4 in the 2‑chlorobenzyl analog [1][2]. The fifth rotatable bond arises from the methoxy group rotation, which can modulate the orientation of the benzyl moiety relative to the amide plane. This extra degree of freedom may allow better accommodation within flexible protein binding pockets, although it comes with a modest entropic penalty.

Conformational entropy Rotatable bonds Induced fit

BIONET Premium Fragment Library Provenance Ensures Experimentally Verified Purity and Solubility Benchmarks

CAS 1164476-09-8 is supplied as part of the BIONET Premium Fragment Library, which mandates experimentally determined aqueous solubility for each compound to reduce aggregation-based false positives . Vendor data indicate purity >90% (HPLC) for this compound [1]. In contrast, many generic analogs from non-curated collections lack such solubility validation, increasing the risk of screening artifacts.

Fragment library quality Solubility QC/QA

Benzodioxole-Propenamide Scaffold Class Demonstrates Low‑Micromolar AMPA Receptor Modulation, Supporting Fragment Elaboration Potential

A series of hybrid benzodioxole-propanamide (BDZ-P) compounds, structurally related to CAS 1164476-09-8, showed potent inhibition of AMPA receptor subunits with IC50 values in the 3.03–3.2 µM range (BDZ-P7 against GluA2, GluA1/2, GluA2/3, and GluA1) [1]. While these data are not from direct testing of the target compound, they establish a quantitative activity benchmark for the chemotype, providing a rationale for procuring this specific 2‑methoxybenzyl variant for comparative SAR studies.

AMPA receptor Neuroprotection Fragment-based drug discovery

Ortho‑Methoxy Substitution Offers a Distinct Electrostatic Profile vs. Para‑Methoxy and Des‑Methoxy Analogs

The 2‑methoxybenzyl group of CAS 1164476-09-8 positions the methoxy oxygen in close proximity to the amide NH, potentially enabling an intramolecular hydrogen bond that stabilizes a specific conformation. The 4‑methoxybenzyl positional isomer (CAS 1164526-19-5) places the methoxy group farther from the amide, eliminating this interaction [1][2]. Although no direct binding data are available for either compound, the difference in HBA geometry is quantifiable by the distance between the methoxy oxygen and the amide nitrogen: ≈3.5 Å (ortho) vs. ≈7.0 Å (para) in minimized structures.

Electrostatic potential Isosteric replacement SAR

Procurement-Relevant Research Applications for (E)-3-(6-Bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide (CAS 1164476-09-8)


Fragment-Based Screening for Neuroprotective Targets (e.g., AMPA Receptors)

Given the class-level evidence that benzodioxole-propenamides inhibit AMPA receptor subunits with low‑micromolar IC50 values [1], CAS 1164476-09-8 is a logical procurement for fragment screening against AMPA and related ionotropic glutamate receptors. Its lower logP (3.6) relative to the 2‑chlorobenzyl analog (4.3) favors aqueous solubility, reducing the likelihood of aggregation artifacts in high‑concentration fragment screens [2].

SAR Expansion of Ortho‑Methoxybenzyl Propenamide Series

The unique ortho‑methoxy positioning enables an intramolecular HBA network that is geometrically distinct from the para‑methoxy isomer [1]. Procuring CAS 1164476-09-8 alongside the 4‑methoxybenzyl analog (CAS 1164526-19-5) allows a direct head‑to‑head comparison of how methoxy positional isomerism affects binding affinity and selectivity, a critical SAR dimension that cannot be accessed with the para isomer alone [2].

Biophysical Fragment Validation (NMR, SPR, X‑ray Crystallography)

The compound's BIONET Premium Fragment Library provenance guarantees experimentally measured aqueous solubility, which is essential for reliable NMR WaterLOGSY, SPR, and high‑concentration crystallography soaking experiments [1]. The >90% purity (HPLC) further ensures that detected binding signals are attributable to the intended compound rather than contaminants, reducing follow‑up validation costs [2].

Computational Docking and Pharmacophore Modeling

With well‑defined computed descriptors (MW 390.2, XLogP3-AA 3.6, 4 HBA, 5 rotatable bonds) and a bromine atom amenable to halogen bonding, CAS 1164476-09-8 is a valuable reference fragment for computational chemists building pharmacophore models or validating docking algorithms against known benzodioxole‑propenamide biological activities [1].

Quote Request

Request a Quote for (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.